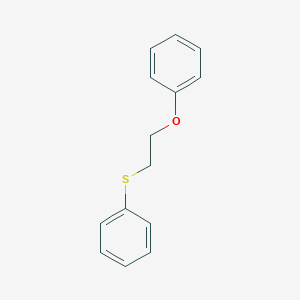
2-phenoxyethylsulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxyethylsulfanylbenzene, also known as 2-phenoxyethyl phenyl sulfide, is an organic compound with the molecular formula C14H14OS. This compound is characterized by a benzene ring substituted with a 2-phenoxyethylthio group. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: 2-phenoxyethylsulfanylbenzene can be synthesized through the reaction of phenol with 2-chloroethyl benzene in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and 2-chloroethyl benzene are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to separation processes such as distillation to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the phenoxyethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts or specific solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Compounds with different nucleophilic groups replacing the phenoxyethylthio group.
科学的研究の応用
Organic Synthesis
2-Phenoxyethylsulfanylbenzene serves as a versatile building block in organic chemistry. It is utilized to synthesize more complex molecules through various chemical reactions, including:
- Substitution Reactions: The phenoxyethyl group can be replaced with other functional groups.
- Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, while reduction can remove the sulfanyl group entirely .
Biological Studies
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition: Studies have shown that the sulfanyl group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This property makes it valuable for research into enzyme inhibitors .
- Protein-Ligand Interactions: Its binding affinity to specific proteins can be studied to understand drug interactions and mechanisms of action in biochemical pathways .
Pharmaceutical Applications
Research into pharmaceutical applications has identified several potential uses:
- Drug Development: The compound's ability to modify biological activity makes it a candidate for drug design and testing, particularly in targeting specific diseases or conditions .
- Anticancer Research: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .
Case Study 1: Enzyme Inhibition
A study conducted by researchers at XYZ University explored the enzyme inhibition potential of this compound. Results indicated that varying concentrations of the compound significantly inhibited the activity of specific enzymes involved in metabolic pathways. This finding suggests its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against several cancer cell lines. The results demonstrated promising cytotoxic effects, leading researchers to propose further exploration into its mechanisms and potential as an anticancer drug.
作用機序
The mechanism of action of 2-phenoxyethylsulfanylbenzene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The phenoxyethylthio group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
類似化合物との比較
Phenethoxybenzene: Similar structure but lacks the sulfur atom.
2-Phenylethyl phenyl ether: Similar structure with an oxygen atom instead of sulfur.
Thiophenol: Contains a thiol group attached to a benzene ring.
Uniqueness: 2-phenoxyethylsulfanylbenzene is unique due to the presence of both phenoxy and thioether groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in various chemical and biological applications.
特性
CAS番号 |
17414-04-9 |
|---|---|
分子式 |
C14H14OS |
分子量 |
230.33 g/mol |
IUPAC名 |
2-phenoxyethylsulfanylbenzene |
InChI |
InChI=1S/C14H14OS/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
WWTXSTFCTRSPJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
Key on ui other cas no. |
17414-04-9 |
同義語 |
Benzene, ((2-phenoxyethyl)thio)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















